molecular formula C9H8F2O4 B2629921 3-(Difluoromethoxy)-4-hydroxy-5-methoxybenzaldehyde CAS No. 2167943-56-6

3-(Difluoromethoxy)-4-hydroxy-5-methoxybenzaldehyde

Cat. No.: B2629921
CAS No.: 2167943-56-6
M. Wt: 218.156
InChI Key: JZDSSDBNIAAOGT-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-4-hydroxy-5-methoxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with difluoromethoxy, hydroxy, and methoxy groups

Scientific Research Applications

Safety and Hazards

The safety data sheet for 3-(Difluoromethoxy)aniline, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Preparation Methods

The synthesis of 3-(Difluoromethoxy)-4-hydroxy-5-methoxybenzaldehyde can be achieved through several synthetic routes. One common method involves the O-alkylation of 4-difluoromethoxy-3-hydroxybenzaldehyde with appropriate reagents. The reaction typically requires the use of potassium carbonate and potassium iodide in acetone under reflux conditions . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

3-(Difluoromethoxy)-4-hydroxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-4-hydroxy-5-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the TGF-β1/Smad signaling pathway, which plays a crucial role in the epithelial-mesenchymal transformation process. This inhibition leads to reduced expression of proteins associated with fibrosis, such as α-SMA and collagen .

Comparison with Similar Compounds

3-(Difluoromethoxy)-4-hydroxy-5-methoxybenzaldehyde can be compared with similar compounds like 4-difluoromethoxy-3-hydroxybenzaldehyde and 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid. These compounds share similar structural features but differ in their specific substituents and chemical properties. The presence of the difluoromethoxy group in this compound enhances its hydrogen-bonding capabilities compared to its methylated analogues .

Properties

IUPAC Name

3-(difluoromethoxy)-4-hydroxy-5-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O4/c1-14-6-2-5(4-12)3-7(8(6)13)15-9(10)11/h2-4,9,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDSSDBNIAAOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)OC(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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